Cas no 180268-82-0 (L-Phenylalanine-13C6)
L-Phenylalanine-13C6 Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalanine-13C6
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- Inchi: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1
- InChI Key: COLNVLDHVKWLRT-KILZIXFTSA-N
- SMILES: OC([C@H](C[13C]1[13CH]=[13CH][13CH]=[13CH][13CH]=1)N)=O
L-Phenylalanine-13C6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 604879-1G |
L-Phenylalanine-13C6 |
180268-82-0 | 1g |
¥29070.38 | 2023-12-02 | ||
| TRC | P319417-2.5mg |
L-Phenylalanine-13C6 |
180268-82-0 | 2.5mg |
$ 249.00 | 2023-09-06 | ||
| TRC | P319417-100mg |
L-Phenylalanine-13C6 |
180268-82-0 | 100mg |
$ 724.00 | 2023-09-06 | ||
| TRC | P319417-250mg |
L-Phenylalanine-13C6 |
180268-82-0 | 250mg |
$ 1443.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L874339-2.5mg |
L-Phenylalanine-13C6 |
180268-82-0 | 99% | 2.5mg |
¥4,588.00 | 2022-01-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-478590-2.5 mg |
L-Phenylalanine-13C6, |
180268-82-0 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P319417-2.5mg |
L-Phenylalanine-13C6 |
180268-82-0 | 2.5mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P319417-25mg |
L-Phenylalanine-13C6 |
180268-82-0 | 25mg |
¥14400.00 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478590-2.5mg |
L-Phenylalanine-13C6, |
180268-82-0 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | 604879-1g |
L-Phenylalanine-13C6 |
180268-82-0 | 99%(CP) | 1g |
¥27787.83 | 2023-09-15 |
L-Phenylalanine-13C6 Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on L-Phenylalanine-13C6
Introduction to L-Phenylalanine-13C6 (CAS No. 180268-82-0)
L-Phenylalanine-13C6, a labeled derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With the CAS number 180268-82-0, this isotope-labeled amino acid has found applications in various scientific studies, particularly in metabolic tracing and drug metabolism research. The introduction of stable carbon-13 isotopes into the phenylalanine molecule enhances its utility in NMR (Nuclear Magnetic Resonance) spectroscopy, providing researchers with a powerful tool to investigate complex biochemical pathways.
The importance of L-Phenylalanine-13C6 lies in its ability to serve as a non-radioactive tracer, enabling precise tracking of metabolic processes without the associated risks of radioactive labeling. This has been particularly valuable in the study of amino acid metabolism, where understanding the pathways and kinetics of amino acid incorporation into proteins and other biomolecules is crucial. The use of isotope-labeled compounds like L-Phenylalanine-13C6 has revolutionized metabolic studies, allowing for high-resolution analysis and detailed characterization of metabolic fluxes in cells and organisms.
In recent years, advancements in mass spectrometry techniques have further enhanced the utility of labeled amino acids such as L-Phenylalanine-13C6. These techniques enable researchers to detect and quantify trace amounts of labeled compounds with high precision, facilitating the study of rare metabolic events and pathways. For instance, researchers have utilized L-Phenylalanine-13C6 to investigate the role of phenylalanine in neurotransmitter synthesis and its impact on central nervous system function. The ability to track the incorporation of this labeled amino acid into neurotransmitters like dopamine and serotonin has provided new insights into neurobiological processes.
Moreover, L-Phenylalanine-13C6 has been instrumental in drug development and pharmacokinetic studies. By incorporating stable isotopes into drug candidates or metabolites, researchers can gain a deeper understanding of how drugs are processed within the body. This information is critical for optimizing drug formulations, predicting drug-drug interactions, and ensuring therapeutic efficacy. The use of L-Phenylalanine-13C6 in these studies has led to significant advancements in our understanding of drug metabolism and has facilitated the development of more effective therapeutic agents.
The application of L-Phenylalanine-13C6 extends beyond basic research into more specialized fields such as proteomics and metabolomics. In proteomics, labeled amino acids are used to study protein synthesis and degradation pathways, providing valuable insights into cellular processes. Metabolomics, on the other hand, relies on isotope-labeled compounds like L-Phenylalanine-13C6 to map out metabolic networks and identify key enzymes involved in various biochemical pathways. These applications highlight the versatility and importance of labeled amino acids in modern biomedical research.
Recent studies have also explored the potential therapeutic applications of L-Phenylalanine-13C6 in conditions related to amino acid metabolism disorders. For example, researchers have investigated its role in managing phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine. By using L-Phenylalanine-13C6 as a diagnostic tool, clinicians can monitor patients' metabolic status more effectively and tailor treatment plans accordingly. This underscores the clinical relevance of isotope-labeled compounds in managing metabolic diseases.
The synthesis and production of high-purity L-Phenylalanine-13C6 are critical for ensuring its effectiveness in research applications. Advanced chemical synthesis techniques have enabled the production of this compound with minimal impurities, making it suitable for sensitive analytical methods such as NMR spectroscopy and mass spectrometry. Manufacturers specializing in labeled compounds adhere to stringent quality control measures to guarantee the consistency and reliability of their products.
In conclusion, L-Phenylalanine-13C6 (CAS No. 180268-82-0) represents a significant advancement in biochemical research tools. Its applications span from basic metabolic studies to complex drug development processes, highlighting its versatility and importance in modern biomedical research. As technology continues to evolve, we can expect even broader applications for this isotope-labeled amino acid, further contributing to our understanding of biological systems and improving therapeutic strategies.
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